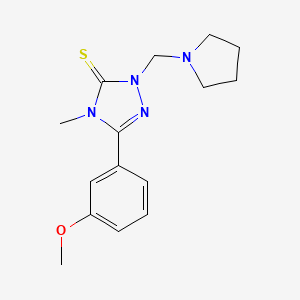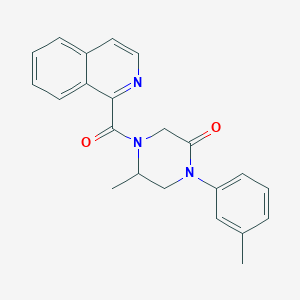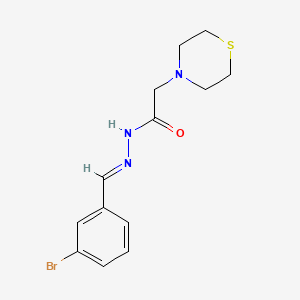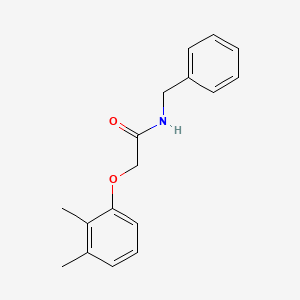
5-(3-methoxyphenyl)-4-methyl-2-(1-pyrrolidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. The presence of a pyrrolidinylmethyl group and a methoxyphenyl group suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such compounds often involves multi-step reactions. The 1,2,4-triazole core can be synthesized through a variety of methods, including the reaction of thiosemicarbazides with hydrazonoyl halides . The addition of the pyrrolidinylmethyl and methoxyphenyl groups would likely involve further steps, possibly through nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography. These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement .Chemical Reactions Analysis
The reactivity of such a compound would depend on the functional groups present. The 1,2,4-triazole ring is generally stable but can participate in reactions under certain conditions. The methoxyphenyl and pyrrolidinylmethyl groups could also influence the compound’s reactivity .Physical and Chemical Properties Analysis
Physical and chemical properties such as solubility, melting point, boiling point, and stability can be determined through various experimental methods. Computational methods can also be used to predict some of these properties .Aplicaciones Científicas De Investigación
Molecular Studies and Applications
Molecular Stabilities and Docking Studies : Research on benzimidazole derivatives bearing 1,2,4-triazole, which share structural similarities with the compound , has shown significant insights into their molecular stabilities, conformations, and potential anti-cancer properties through density functional theory and molecular docking studies. These compounds demonstrate promising binding affinities within the EGFR binding pocket, hinting at their potential application in cancer therapy (Karayel, 2021).
Corrosion Inhibition : A study on a structurally similar triazole-based compound has explored its utility in corrosion inhibition for mild steel in a corrosive environment. This suggests the potential application of the compound in protecting metals against corrosion, with adsorption data fitting well to a Langmuir isotherm model, demonstrating superior inhibition efficiency (Al-amiery et al., 2020).
Antimicrobial Activities : Synthesis and evaluation of new 1,2,4-triazole derivatives have indicated good to moderate antimicrobial activities against a range of microorganisms. Such studies underline the compound's potential in developing new antimicrobial agents (Bektaş et al., 2010).
Anti-inflammatory and Antimicrobial Activity : Investigations into novel S-substituted and N-substituted 1,2,4-triazole derivatives have shown potent antibacterial activity and significant anti-inflammatory effects in preclinical models. This opens avenues for the compound's application in developing anti-inflammatory and antimicrobial therapies (Al-Abdullah et al., 2014).
Bioactivity and Molecular Docking : Structural, spectroscopic, and electronic properties of a novel triazole derivative were analyzed, revealing insights into its radical scavenging activities and interaction with biological targets. This suggests the potential use of such compounds in therapeutic applications requiring antioxidant properties or specific molecular interactions (Alaşalvar et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(3-methoxyphenyl)-4-methyl-2-(pyrrolidin-1-ylmethyl)-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-17-14(12-6-5-7-13(10-12)20-2)16-19(15(17)21)11-18-8-3-4-9-18/h5-7,10H,3-4,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNKOFVWVCNMDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)CN2CCCC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(5-fluoro-3,8-dimethylquinolin-2-yl)-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5580139.png)

![1-[4,6-bis(methylthio)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5580144.png)


![methyl 4-(4-ethyl-1-piperazinyl)-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5580156.png)

![[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5580166.png)
![3,4-dimethoxybenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5580169.png)
![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5580174.png)
![N-{2-[2-(4-ethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5580178.png)
![2-{1-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5580194.png)
![2-[(4-chlorophenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5580215.png)
